2-(tert-butoxycarbonylamino)-3-phenylpropanoic acid
Description
Chirality and Stereochemistry of DL-Phenylalanine and its BOC-Protected Derivative
Phenylalanine, an amino acid with a benzyl (B1604629) side chain, possesses a chiral center at the alpha-carbon, leading to the existence of two enantiomers: L-phenylalanine and D-phenylalanine (B559541). These enantiomers are non-superimposable mirror images of each other. DL-phenylalanine is a racemic mixture, meaning it contains equal amounts of both the L- and D-isomers.
When DL-phenylalanine is protected with a tert-butoxycarbonyl (BOC) group, the resulting BOC-DL-Phenylalanine is also a racemic mixture. The BOC group is attached to the amino group of the phenylalanine molecule. vaia.com This protection is a key step in many synthetic procedures, as it temporarily blocks the reactivity of the amino group, allowing for selective reactions at other parts of the molecule. genscript.com The chirality of the original amino acid is retained during the BOC protection process.
Significance of DL-Configuration in BOC-DL-Phenylalanine Research
The use of the DL-racemic mixture of BOC-phenylalanine in research offers distinct advantages and applications compared to using the individual enantiomers. In certain research contexts, the presence of both D- and L-isomers is desirable. For instance, in the development of peptide-based therapeutics, the incorporation of D-amino acids can enhance the stability of the peptide against enzymatic degradation, as proteases in the body are typically specific for L-amino acids. Therefore, starting with BOC-DL-phenylalanine allows for the synthesis of peptides containing both natural and unnatural amino acid configurations, which can lead to compounds with improved pharmacokinetic properties.
Furthermore, the DL-configuration is significant in studies investigating the stereospecific interactions of molecules with biological targets. By using a racemic mixture, researchers can often screen for the differential effects of each enantiomer simultaneously. In some cases, the racemic mixture itself may exhibit unique properties or activities that are different from the individual enantiomers.
Historical Context of BOC Protecting Group Utilization in Amino Acid Chemistry
The tert-butoxycarbonyl (BOC) protecting group was a landmark development in the field of peptide synthesis. numberanalytics.com Introduced in the 1950s and popularized in the 1960s, it provided a significant advantage over previous protecting groups like the carbobenzoxy (Cbz) group. nih.gov The key innovation of the BOC group is its lability under mild acidic conditions, while remaining stable to a wide range of other reagents, including basic and nucleophilic conditions. genscript.comfishersci.co.ukcymitquimica.com
This orthogonality allowed for the selective removal of the BOC group without cleaving the peptide from the solid support or removing other acid-sensitive side-chain protecting groups, a crucial aspect of solid-phase peptide synthesis (SPPS). nih.govwikipedia.org The development of BOC chemistry revolutionized peptide synthesis, making it a more efficient and reliable process, and paving the way for the synthesis of more complex peptides and proteins. nih.gov
Emergence of BOC-DL-Phenylalanine as a Research Building Block
The utility of the BOC protecting group in peptide synthesis naturally led to the development of a wide range of BOC-protected amino acids, including BOC-DL-phenylalanine. As the importance of incorporating unnatural amino acids into peptides for therapeutic purposes became more apparent, the demand for building blocks like BOC-D-phenylalanine and, consequently, BOC-DL-phenylalanine grew.
BOC-DL-phenylalanine provides a convenient and cost-effective starting material for syntheses where a mixture of stereoisomers is required or where the specific stereochemistry is not critical for the initial stages of a research project. Its use has expanded beyond peptide synthesis into areas such as medicinal chemistry for the development of small molecule drugs and in the synthesis of peptidomimetics.
Overview of Advanced Research Domains Involving BOC-DL-Phenylalanine
BOC-DL-Phenylalanine is utilized in a variety of advanced research domains due to its unique chemical properties.
Peptide Synthesis: It serves as a fundamental building block in the synthesis of peptides. chemimpex.com The presence of the BOC group allows for controlled, stepwise addition of the phenylalanine residue to a growing peptide chain. genscript.com The use of the DL-form can be a deliberate strategy to create peptide libraries with stereochemical diversity or to synthesize peptides with enhanced stability. netascientific.com
Drug Development: In medicinal chemistry, BOC-DL-phenylalanine is used in the design and synthesis of novel therapeutic agents. netascientific.com The incorporation of D-phenylalanine, accessible from the DL-mixture, can lead to drugs with improved efficacy and reduced side effects. chemimpex.com It is a precursor in the synthesis of various bioactive molecules, including enzyme inhibitors and receptor ligands. netascientific.com
Neuroscience Research: Phenylalanine is a precursor to neurotransmitters like dopamine (B1211576). Derivatives such as BOC-DL-phenylalanine are used in neuroscience research to study the roles of amino acids and their metabolites in brain chemistry and neurological disorders. chemimpex.com
Biotechnology and Material Science: BOC-protected amino acids are employed in biotechnology for the production of therapeutic proteins and in material science for creating advanced materials like polymers and nanomaterials with specific biological or chemical properties. netascientific.comchemimpex.com
Chemical Properties of BOC-DL-Phenylalanine
| Property | Value |
| Molecular Formula | C14H19NO4 scbt.com |
| Molecular Weight | 265.30 g/mol scbt.com |
| CAS Number | 4530-18-1 scbt.com |
| Appearance | White to off-white solid cymitquimica.com |
| Solubility | Soluble in organic solvents like dichloromethane (B109758) and dimethylformamide; generally insoluble in water. cymitquimica.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4/c1-14(2,3)19-13(18)15-11(12(16)17)9-10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3,(H,15,18)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYJPUMXJBDHSIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90296718 | |
| Record name | BOC-DL-Phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90296718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
35.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24833397 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
13734-34-4, 1178567-92-4, 4530-18-1 | |
| Record name | Boc-phenylalanine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=111172 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | BOC-DL-Phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90296718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-{[(tert-butoxy)carbonyl]amino}-3-phenylpropanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Chemo Enzymatic Approaches for Boc Dl Phenylalanine and Its Derivatives
Classical Synthesis of BOC-DL-Phenylalanine
The most prevalent method for synthesizing BOC-DL-Phenylalanine involves the direct reaction of DL-Phenylalanine with di-tert-butyl pyrocarbonate. This approach is favored for its simplicity and high yields.
Reaction of DL-Phenylalanine with Di-tert-butyl Pyrocarbonate
The synthesis of BOC-DL-Phenylalanine is typically achieved through the N-acylation of DL-Phenylalanine with di-tert-butyl pyrocarbonate, commonly known as Boc anhydride. This reaction introduces the Boc protecting group to the amino functional group of the phenylalanine molecule. The process is generally carried out in a mixed solvent system, such as dioxane-water or tert-butyl alcohol-water, to facilitate the dissolution of both the amino acid and the Boc anhydride. orgsyn.org A base, for instance, sodium hydroxide (B78521) or triethylamine, is essential to deprotonate the amino group, thereby enhancing its nucleophilicity to attack the electrophilic carbonyl carbon of the Boc anhydride. orgsyn.orgprepchem.com
Optimization of Reaction Conditions and Yields
Optimizing reaction conditions is critical for maximizing the yield and purity of BOC-DL-Phenylalanine. Key parameters that are often fine-tuned include the choice of base, solvent system, reaction temperature, and stoichiometry of the reactants. For instance, while a strong base can effectively catalyze the reaction, it may also lead to the hydrolysis of the Boc anhydride. Therefore, careful control of pH is often necessary. orgsyn.org The reaction is typically conducted at room temperature, as elevated temperatures can promote the degradation of the Boc anhydride. orgsyn.org Research has shown that using a slight excess of di-tert-butyl dicarbonate (B1257347) can drive the reaction to completion, often resulting in yields exceeding 90%. chemicalbook.com
Table 1: Illustrative Reaction Conditions for BOC-DL-Phenylalanine Synthesis
| Parameter | Condition |
|---|---|
| Reactants | DL-Phenylalanine, Di-tert-butyl pyrocarbonate |
| Solvent | Dioxane-water or tert-butyl alcohol-water orgsyn.org |
| Base | Sodium hydroxide or Triethylamine orgsyn.orgprepchem.com |
| Temperature | Room temperature orgsyn.org |
| Reaction Time | Typically several hours to overnight orgsyn.org |
| Reported Yield | >90% chemicalbook.com |
Purification Strategies for BOC-DL-Phenylalanine Synthesis
Following the completion of the reaction, a systematic purification process is employed to isolate the pure product. A common initial step involves the acidification of the reaction mixture, which protonates any unreacted starting material and facilitates the separation of the desired BOC-DL-Phenylalanine. orgsyn.org The product is then typically extracted into an organic solvent like ethyl acetate (B1210297) or diethyl ether. orgsyn.org The organic layer is subsequently washed, dried over an anhydrous salt such as sodium sulfate (B86663) or magnesium sulfate, and the solvent is removed under reduced pressure. orgsyn.org For achieving high purity, crystallization is a crucial final step. This can be induced by adding a seed crystal to the concentrated oil and then pulping the resulting solid in a non-polar solvent like hexane (B92381) or cyclohexane. google.com Column chromatography can also be employed for purification. orgsyn.org
Stereoselective Synthesis of BOC-D-Phenylalanine and BOC-L-Phenylalanine
For many pharmaceutical and peptide synthesis applications, the individual enantiomers, BOC-D-Phenylalanine and BOC-L-Phenylalanine, are required. This necessitates either the synthesis of a single enantiomer directly or the separation of the racemic mixture.
Enantioselective Synthesis Pathways
Enantioselective synthesis aims to produce a specific stereoisomer. One powerful technique is asymmetric hydrogenation. This method often involves the hydrogenation of a prochiral enamide precursor in the presence of a chiral transition metal catalyst, such as a rhodium complex with a chiral phosphine (B1218219) ligand like (R,R)-Ethyl-DuPhos. acs.org This approach has been successfully applied to the large-scale synthesis of substituted D-phenylalanine (B559541) derivatives. acs.org The catalyst creates a chiral environment that directs the addition of hydrogen to one face of the double bond, leading to the preferential formation of one enantiomer with high enantiomeric excess. acs.org
Chiral Resolution Techniques Applied to DL-Phenylalanine Derivatives
Chiral resolution involves the separation of a racemic mixture into its constituent enantiomers. A classical and widely used method is diastereomeric salt formation. google.com In this technique, the racemic mixture of a phenylalanine derivative, such as its ester, is treated with an optically pure chiral resolving agent, for instance, an aromatic acetic acid derivative. google.comgoogle.com This reaction forms a pair of diastereomeric salts which, due to their different physical properties like solubility, can be separated by fractional crystallization. google.com Once the diastereomers are separated, the desired enantiomer of the phenylalanine derivative can be recovered by decomposing the salt. google.com Another approach involves chromatographic techniques, where the racemic mixture is passed through a chiral stationary phase that interacts differently with each enantiomer, allowing for their separation. rsc.orgrsc.org
Table 2: Overview of Stereoselective Methods
| Method | Principle | Key Features |
|---|---|---|
| Asymmetric Hydrogenation | A chiral catalyst directs the stereochemical outcome of a hydrogenation reaction on a prochiral substrate. acs.org | Can achieve high enantiomeric excess; suitable for large-scale production. acs.org |
| Diastereomeric Salt Formation | A racemic mixture is converted into a mixture of diastereomers, which are then separated based on differences in physical properties like solubility. google.com | A well-established, versatile technique; the resolving agent can often be recovered. google.comgoogle.com |
| Chiral Chromatography | Separation of enantiomers is achieved based on their differential interactions with a chiral stationary phase. rsc.orgrsc.org | An analytical and preparative tool for obtaining high-purity enantiomers. rsc.orgrsc.org |
Table 3: List of Compounds
| Compound Name |
|---|
| BOC-DL-Phenylalanine |
| DL-Phenylalanine |
| Di-tert-butyl pyrocarbonate |
| BOC-D-Phenylalanine |
| BOC-L-Phenylalanine |
| Dioxane |
| tert-Butyl alcohol |
| Sodium hydroxide |
| Triethylamine |
| Ethyl acetate |
| Diethyl ether |
| Sodium sulfate |
| Magnesium sulfate |
| Hexane |
| Cyclohexane |
| (R,R)-Ethyl-DuPhos |
Asymmetric Synthesis Utilizing Chiral Auxiliaries or Catalysts
The asymmetric synthesis of specific enantiomers of phenylalanine derivatives is crucial for developing stereochemically pure pharmaceuticals. Chiral auxiliaries and catalysts guide the reaction to favor the formation of one enantiomer over the other.
One notable approach involves the use of chiral phase-transfer catalysts, such as Cinchona alkaloid quaternary ammonium (B1175870) salts. nih.govresearchgate.net These catalysts have been successfully employed in the asymmetric α-alkylation of glycine (B1666218) Schiff bases with substituted benzyl (B1604629) bromides to produce both (R)- and (S)-enantiomers of unnatural α-amino acid derivatives in high yields and excellent enantioselectivity. nih.govresearchgate.net For instance, the use of O-allyl-N-(9-anthracenmethyl) cinchoninium bromide can lead to the (R)-enantiomer, while its pseudoenantiomer, O-allyl-N-(9-anthracenylmethyl)cinchonidium bromide, yields the (S)-enantiomer. nih.govresearchgate.net
Another strategy employs chiral auxiliaries, such as those derived from amino acids like D-phenylalanine. renyi.hu These auxiliaries can be attached to a prochiral substrate, directing subsequent reactions to occur stereoselectively. For example, an N-acyl oxazolidinone derived from D-phenylalanine can be used to achieve stereoselective bromination and subsequent azide (B81097) displacement, leading to the synthesis of specific isomers of β-methylphenylalanine. renyi.hu Similarly, chiral imidazolidinone auxiliaries derived from phenylalanine have been used to control the stereochemistry in the synthesis of complex molecules like (−)-galanthamine. doi.org
The table below summarizes some of the catalysts and auxiliaries used in the asymmetric synthesis of phenylalanine derivatives.
| Catalyst/Auxiliary | Type | Application | Reference |
| Cinchona Alkaloid Quaternary Ammonium Salts | Chiral Phase-Transfer Catalyst | Asymmetric α-alkylation of glycine Schiff base | nih.govresearchgate.net |
| D-Phenylalanine-derived Oxazolidinone | Chiral Auxiliary | Stereoselective synthesis of β-methylphenylalanine | renyi.hu |
| Phenylalanine-derived Imidazolidinone | Chiral Auxiliary | Asymmetric synthesis of (−)-galanthamine | doi.org |
| [((R,R)-Ethyl-DuPhos)Rh(COD)]BF4 | Chiral Catalyst | Asymmetric hydrogenation of an N-acetyl dehydroamino-acid | acs.org |
Derivatization Strategies of BOC-DL-Phenylalanine for Enhanced Research Applications
The derivatization of BOC-DL-phenylalanine is a powerful tool for creating analogs with enhanced properties for research and therapeutic applications. These modifications can alter the compound's biological activity, stability, and binding affinity.
Synthesis of BOC-DL-Phenylalanine Analogues with C-Terminal Electrophiles
BOC-phenylalanine derivatives containing C-terminal electrophiles are designed as covalent inhibitors for enzymes like kinases. nih.gov These electrophiles, such as vinyl ketones, alkyl halides, and maleimides, can react with nucleophilic residues, like cysteine, in the active site of the target enzyme, leading to irreversible inhibition. nih.gov The synthesis of these analogs often starts from commercially available Boc-Phe-OH. For example, a vinyl ketone derivative can be prepared by first converting Boc-Phe-OH to a Weinreb amide, followed by treatment with vinylmagnesium bromide. nih.gov
Preparation of BOC-DL-Phenylalanine Methyl Ester
The methyl ester of BOC-DL-phenylalanine is a common intermediate in peptide synthesis and the development of pharmaceutical compounds. chemimpex.com It is synthesized to protect the carboxylic acid group, allowing for selective reactions at the amino group. The esterification can be achieved through various methods, including reaction with dimethyl carbonate in the presence of an acid catalyst. rsc.org This derivative is particularly useful in solid-phase peptide synthesis and for creating bioconjugates. chemimpex.com
Introduction of Halogenated Moieties (e.g., Bromo, Fluoro) into the Phenylalanine Moiety
The introduction of halogen atoms, such as bromine and fluorine, into the phenyl ring of BOC-phenylalanine can significantly impact the compound's biological properties. researchgate.netbeilstein-journals.org Halogenation can enhance binding affinity and metabolic stability. researchgate.net For instance, fluorinated phenylalanine derivatives have been synthesized for use as radiopharmaceutical agents for positron emission tomography (PET). beilstein-journals.org The synthesis of these halogenated analogs can be achieved through various methods, including the Negishi cross-coupling of a protected iodoalanine with a halogenated aryl halide. beilstein-journals.orgrsc.org Another approach involves the direct radiofluorination of phenylalanine using agents like [¹⁸F]F₂ or [¹⁸F]AcOF. beilstein-journals.org
| Halogenated Derivative | Synthetic Method | Application | Reference |
| Bromo-phenylalanine | Nucleophilic aromatic substitution on 2-bromonitrobenzene followed by reduction | Synthesis of antimycobacterial agents | nih.gov |
| Fluoro-phenylalanine | Negishi cross-coupling | Pharmaceutical applications | beilstein-journals.org |
| Radiofluorinated phenylalanine | Direct radiofluorination with [¹⁸F]F₂ | PET imaging | beilstein-journals.org |
| Halogenated p-benzoyl-l-phenylalanine | Not specified | Covalent capture of protein-protein interactions | researchgate.net |
Synthesis of Nitro-Substituted BOC-Phenylalanine Derivatives
Nitro-substituted BOC-phenylalanine derivatives are valuable intermediates in the synthesis of various biologically active compounds. The nitro group can be introduced onto the phenyl ring through nitration reactions, typically using a mixture of nitric and sulfuric acids. googleapis.com This nitro group can then be reduced to an amino group, which can be further modified. For example, (S)-4-Nitro-phenylalanine methyl ester can be reduced to the corresponding amine, which can then be used in the synthesis of heterocyclic-substituted phenylalanine derivatives. google.com
Incorporation of Phosphono(difluoromethyl) Groups
The incorporation of a phosphono(difluoromethyl) group into the phenylalanine side chain creates a non-hydrolyzable mimetic of phosphotyrosine. researchgate.netnih.gov These analogs are crucial for studying protein-tyrosine phosphatases and developing inhibitors. The synthesis of N-Boc-4-phosphono(difluoromethyl)-D,L-phenylalanine has been reported and utilized in the solid-phase synthesis of peptides. researchgate.netgoogle.com A refined synthesis involves the conversion of a di-O-ethyl-phosphonato-difluoromethyl derivative to a di-chloro-phosphonate, followed by fluorination. nih.gov
Synthesis of Cyano-Substituted BOC-DL-Phenylalanine
The introduction of a cyano (-CN) group into the phenyl ring of BOC-DL-Phenylalanine creates a valuable building block for peptide synthesis and drug development. The cyano group can modulate the electronic properties and conformational preferences of the amino acid, potentially enhancing the biological activity of peptides into which it is incorporated. smolecule.com Several synthetic routes have been developed to achieve this modification.
A common strategy involves the synthesis of p-aminophenylalanine, which is then converted to the cyano derivative. The p-amino group of p-amino-L-phenylalanine can be protected with a Boc group via specific acylation at a controlled pH. nih.gov This intermediate can then undergo a Sandmeyer reaction, a well-established method for converting an aromatic amino group into a variety of functional groups, including cyanide. numberanalytics.combyjus.comlscollege.ac.inwikipedia.org The Sandmeyer reaction typically involves the formation of a diazonium salt from the aromatic amine using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures, followed by treatment with a copper(I) cyanide catalyst. numberanalytics.combyjus.comlscollege.ac.inwikipedia.org
Another powerful method is the palladium-catalyzed cyanation of a halogenated phenylalanine derivative. For instance, N-Boc-4-iodophenylalanine can be subjected to a Suzuki or Negishi coupling reaction with a cyanide source. bibliomed.org While Suzuki coupling with some reagents can be challenging, Negishi coupling has been explored for the introduction of a cyano group into aromatic amino acids. bibliomed.org
A direct synthesis of N-Boc-4-cyano-L-phenylalanine has been reported, which involves the protection of L-phenylalanine with di-tert-butyl dicarbonate (Boc₂O) followed by cyanation at the para position of the phenyl ring using a suitable cyanating agent. smolecule.com Purification is typically achieved through recrystallization or chromatography. chembk.com
Table 1: Synthetic Methodologies for Cyano-Substituted BOC-DL-Phenylalanine
| Method | Starting Material | Key Reagents | Key Features | Reference(s) |
|---|---|---|---|---|
| Sandmeyer Reaction | BOC-p-amino-DL-phenylalanine | NaNO₂, HCl, CuCN | Well-established, versatile for various substitutions. | numberanalytics.combyjus.comlscollege.ac.inwikipedia.org |
| Palladium-Catalyzed Cyanation | BOC-p-halo-DL-phenylalanine | Cyanide source, Palladium catalyst | High efficiency and specificity. | bibliomed.org |
| Direct Cyanation | BOC-DL-phenylalanine | Cyanating agent | Potentially more direct route. | smolecule.com |
| Enantioselective Synthesis | 4-bromomethyl benzonitrile, N-(diphenylmethylene)glycine tert-butyl ester | Phase-transfer catalyst | High enantiomeric purity, scalable, no chromatography needed. | mnstate.edu |
Functionalization for Bioconjugation and Probe Development
The functionalization of BOC-DL-Phenylalanine is crucial for its application in bioconjugation and the development of molecular probes to study biological processes. Bioconjugation involves the covalent linking of a biomolecule, such as a protein, to another molecule to impart new functions. tocris.com BOC-DL-Phenylalanine derivatives can be equipped with various functionalities to serve as fluorescent probes, photoaffinity labels, or handles for "click chemistry."
Fluorescent Probes: The intrinsic fluorescence of the phenyl ring can be modulated by substituents. For example, the introduction of a benzothiazole (B30560) group to a Boc-Phe-Phe dipeptide results in a significant enhancement of its blue fluorescence. mdpi.com The emission maximum of Boc-Phe-Phe-Bz was observed at 369 nm when excited at 299 nm, showing a substantial red shift compared to the unmodified dipeptide. mdpi.com Furthermore, biphenyl (B1667301) derivatives of phenylalanine have been developed as fluorescent probes for proteins. nih.gov The inherent fluorescence of natural amino acids like phenylalanine can also be utilized in designing fluorescent probes.
Photoaffinity Labeling: Photoaffinity labeling (PAL) is a powerful technique to identify and study ligand-receptor interactions. nih.gov This involves incorporating a photoreactive group into a molecule of interest. BOC-DL-Phenylalanine derivatives containing photoreactive groups like aryl azides, benzophenones, or diazirines can be synthesized. nih.goviris-biotech.de For instance, p-azido-L-phenylalanine and p-benzoyl-L-phenylalanine are commonly used photoreactive amino acids. nih.gov A clickable, photoreactive amino acid, p-(4-(but-3-yn-1-yl)benzoyl)-L-phenylalanine (Abpa), has been synthesized, which contains both a benzophenone (B1666685) for photoreaction and a terminal alkyne for click chemistry. nih.gov
Bioconjugation via "Click Chemistry": "Click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), provides a highly efficient and specific method for bioconjugation. nih.gov To utilize this, BOC-DL-Phenylalanine can be functionalized with either an azide or an alkyne group. For example, Boc-4-azido-D-phenylalanine is a commercially available derivative used in peptide synthesis and bioconjugation. cymitquimica.com The azido (B1232118) group allows for the attachment of molecules containing a terminal alkyne. Conversely, an alkyne-functionalized phenylalanine can be prepared. The Sonogashira cross-coupling reaction has been used to couple N-Boc-p-iodophenylalanine with an alkyne, creating a handle for further modifications. acs.org These functionalized amino acids can then be incorporated into peptides, and the "click" handle is used for post-synthetic modifications, such as attaching fluorescent dyes or other reporter groups. ntu.ac.uk
Table 2: Functionalized BOC-DL-Phenylalanine Derivatives for Bioconjugation and Probes
| Derivative Type | Functional Group | Application | Key Features | Reference(s) |
|---|---|---|---|---|
| Fluorescent Probe | Benzothiazole | Fluorescence Imaging | Enhanced blue fluorescence. | mdpi.com |
| Fluorescent Probe | Biphenyl | Protein Labeling | Minimal impact on protein structure/function. | nih.gov |
| Photoaffinity Label | Aryl azide, Benzophenone, Diazirine | Receptor Interaction Studies | Covalent bond formation upon UV irradiation. | nih.goviris-biotech.de |
| Click Chemistry Handle | Azide (-N₃) | Bioconjugation | Reacts with terminal alkynes (CuAAC). | nih.govcymitquimica.com |
| Click Chemistry Handle | Alkyne (-C≡CH) | Bioconjugation | Reacts with azides (CuAAC). | nih.govacs.org |
Racemization Studies and Control in BOC-DL-Phenylalanine Synthesis
A critical aspect of peptide synthesis is the preservation of the stereochemical integrity of the chiral α-carbon of the amino acids. thieme-connect.de Racemization, the formation of an equimolar mixture of enantiomers, can occur during the activation of the carboxylic acid group for peptide bond formation. bibliomed.orgthieme-connect.debachem.com
The mechanism of racemization often involves the formation of a 5(4H)-oxazolone intermediate. bachem.com The α-proton of the activated amino acid becomes acidic and can be abstracted by a base, leading to the formation of the planar oxazolone (B7731731), which can then be protonated from either face, resulting in a loss of stereochemical purity. bachem.commdpi.com Urethane (B1682113) protecting groups, such as the tert-butoxycarbonyl (Boc) group, are known to significantly suppress racemization compared to acyl protecting groups because the oxygen atom of the urethane is less nucleophilic, thus disfavoring oxazolone formation. bachem.com However, racemization can still occur, especially under harsh conditions or with certain coupling reagents. nih.gov
Several factors influence the extent of racemization:
Coupling Reagents: Carbodiimides like DCC (dicyclohexylcarbodiimide) and EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) can lead to racemization through the formation of an O-acylisourea intermediate. bachem.comwikipedia.org The use of phosphonium (B103445) (e.g., PyBOP®, BOP) and aminium/uronium (e.g., HBTU, HATU, TBTU) salts as coupling reagents is often preferred to minimize racemization. nih.govluxembourg-bio.comiris-biotech.denih.gov
Additives: The addition of racemization-suppressing agents is a common strategy. 1-Hydroxybenzotriazole (HOBt) and its derivatives (e.g., HOAt, 6-Cl-HOBt) are frequently used in conjunction with carbodiimides. bachem.comwikipedia.orgpeptide.com These additives react with the O-acylisourea intermediate to form an active ester, which is less prone to racemization. wikipedia.orgacs.org OxymaPure, an oxime-based additive, has also been shown to be a highly effective racemization suppressant. luxembourg-bio.comacs.org
Base: The choice and amount of base used during the coupling reaction are critical. bachem.com Strong, non-nucleophilic bases are generally used, but their excess can promote racemization. cdnsciencepub.com In some cases, using a weaker base like pyridine (B92270) has been shown to reduce racemization. nih.gov
Solvent and Temperature: Polar solvents can promote racemization. cdnsciencepub.com Performing coupling reactions at lower temperatures can also help to minimize this side reaction. nih.gov
Studies have shown that by carefully selecting the coupling reagents and additives, racemization can be kept to very low levels. For example, an isotope dilution assay for the coupling of t-BOC-L-phenylalanine with glycine derivatives showed racemization in the range of 0.01% to 0.1% in solution phase. nih.gov A racemization-free synthesis of a phenylalanine derivative was achieved using T3P® and PyBOP® as coupling reagents. nih.gov Chemoenzymatic methods, such as dynamic kinetic resolution using enzymes like Subtilisin A, also offer a powerful approach to obtain enantiomerically pure N-Boc-phenylalanine derivatives. researchgate.netpolimi.itnih.gov
Table 3: Strategies to Control Racemization in BOC-DL-Phenylalanine Synthesis
| Strategy | Method/Reagent | Mechanism of Action | Reference(s) |
|---|---|---|---|
| Choice of Coupling Reagent | Phosphonium salts (PyBOP®, BOP), Aminium/Uronium salts (HBTU, HATU, TBTU) | Form active esters that are less prone to oxazolone formation and racemization compared to carbodiimide (B86325) intermediates. | nih.govluxembourg-bio.comiris-biotech.denih.gov |
| Use of Additives | HOBt, HOAt, OxymaPure | React with activated intermediates to form active esters that are more reactive towards the amine component and less susceptible to racemization. | bachem.comwikipedia.orgluxembourg-bio.compeptide.comacs.org |
| Base Selection | Use of weaker bases (e.g., pyridine), controlled stoichiometry | Minimizes the abstraction of the α-proton from the activated amino acid. | bachem.comnih.govcdnsciencepub.com |
| Reaction Conditions | Low temperature, non-polar solvents | Reduces the rate of the racemization side reaction. | nih.govcdnsciencepub.com |
| Chemoenzymatic Resolution | Dynamic Kinetic Resolution (DKR) with enzymes like Subtilisin A | Selectively reacts with one enantiomer, while the other is racemized in situ, allowing for a theoretical yield of 100% of a single enantiomer. | researchgate.netpolimi.itnih.gov |
Compound Names
| Abbreviation/Systematic Name |
| 6-Cl-HOBt |
| Abpa (p-(4-(but-3-yn-1-yl)benzoyl)-L-phenylalanine) |
| BOC-DL-Phenylalanine |
| BOC-p-amino-DL-phenylalanine |
| BOC-p-halo-DL-phenylalanine |
| Boc-4-azido-D-phenylalanine |
| Boc-4-cyano-L-phenylalanine |
| Boc-4-iodophenylalanine |
| Boc-Phe-Phe-Bz |
| BOP (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate |
| Copper(I) cyanide |
| DCC (Dicyclohexylcarbodiimide) |
| Di-tert-butyl dicarbonate (Boc₂O) |
| EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) |
| HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) |
| HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) |
| HOAt (1-Hydroxy-7-azabenzotriazole) |
| HOBt (1-Hydroxybenzotriazole) |
| N-Boc-4-iodophenylalanine |
| N-Boc-p-iodophenylalanine |
| OxymaPure (Ethyl 2-cyano-2-(hydroxyimino)acetate) |
| p-aminophenylalanine |
| p-azido-L-phenylalanine |
| p-benzoyl-L-phenylalanine |
| p-cyanophenylalanine (pCNPhe) |
| PyBOP® ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) |
| Pyridine |
| Sodium nitrite |
| Subtilisin A |
| T3P® (Propylphosphonic anhydride) |
| TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) |
Advanced Spectroscopic and Computational Characterization of Boc Dl Phenylalanine Architectures
Vibrational Circular Dichroism (VCD) Spectroscopy for Conformational Analysis
Vibrational Circular Dichroism (VCD) spectroscopy is a powerful chiroptical technique that measures the differential absorption of left- and right-circularly polarized infrared light by chiral molecules researchgate.netarkat-usa.org. This method is highly sensitive to molecular conformation, stereochemistry, and intermolecular interactions, making it invaluable for elucidating the secondary structures of peptides and related molecules researchgate.netnih.govunibo.it. For BOC-DL-Phenylalanine, VCD can provide detailed insights into its conformational landscape in solution.
Studies on similar Boc-protected amino acid derivatives and foldamers have demonstrated that VCD can distinguish between different conformational states, such as β-turns (βI and βII) and polyproline II (PPII) helices researchgate.netnih.govunibo.itresearchgate.netrsc.org. The characteristic spectral patterns in the amide I, amide II, and fingerprint regions of the VCD spectrum are sensitive to the dihedral angles of the peptide backbone. Computational analysis, often employing Density Functional Theory (DFT), is typically used in conjunction with experimental VCD data to assign specific conformers and understand the influence of solvent environments on these structures nih.govunibo.itresearchgate.netrsc.org. While direct VCD studies specifically on BOC-DL-Phenylalanine in self-assembled architectures are not extensively detailed in the provided search results, the principles established for related peptides highlight its potential for characterizing the specific conformations adopted by BOC-DL-Phenylalanine in various states researchgate.netarkat-usa.orgunibo.it.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy remains a cornerstone for determining the structure, purity, and dynamics of organic molecules. For BOC-DL-Phenylalanine, NMR provides definitive evidence for the presence of both the Boc protecting group and the phenylalanine moiety, as well as their connectivity.
1D and 2D NMR Techniques (e.g., 1H NMR)
Proton (1H) NMR spectroscopy offers characteristic signals that confirm the structural integrity of BOC-DL-Phenylalanine. The tert-butyl protons of the Boc group typically appear as a singlet around 1.3-1.4 ppm, integrating to nine protons. The amide proton (NH) of the Boc group often presents as a broad signal, typically in the range of 4.9-5.7 ppm, though its exact position can be influenced by solvent and hydrogen bonding chemicalbook.com. The phenyl ring protons of the phenylalanine side chain resonate in the aromatic region, usually between 7.1-7.3 ppm, integrating to five protons researchgate.netchemicalbook.com. The alpha-proton (Hα) and beta-protons (Hβ) of the amino acid backbone also exhibit characteristic signals, with the Hα typically appearing as a multiplet around 4.3-4.6 ppm and the Hβ protons as a multiplet around 2.8-3.2 ppm researchgate.netchemicalbook.com.
Carbon-13 (13C) NMR provides complementary information, with distinct signals for the various carbon environments. Key resonances include the tert-butyl carbons of the Boc group (quaternary carbon around 80 ppm, methyl carbons around 28 ppm), the Boc carbonyl carbon (~156 ppm), the carboxylic acid carbonyl carbon (~171 ppm), the alpha-carbon (~56 ppm), the beta-carbons (~39 ppm), and the phenyl ring carbons (ranging from ~127 ppm to ~136 ppm) researchgate.netchemicalbook.commdpi.com.
Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are essential for unambiguously assigning all signals and confirming the connectivity within the molecule, especially in complex mixtures or for newly synthesized derivatives researchgate.net.
Table 1: Key 1H NMR Chemical Shifts (ppm) for BOC-DL-Phenylalanine
| Proton Type | Chemical Shift (ppm) | Integration | Notes |
| tert-Butyl (Boc) | 1.3 - 1.4 | 9H | Singlet |
| Phenyl Ring | 7.1 - 7.3 | 5H | Multiplet |
| NH (Boc) | 4.9 - 5.7 (broad) | 1H | Broad signal, solvent dependent |
| α-Proton (Hα) | 4.3 - 4.6 | 1H | Multiplet |
| β-Protons (Hβ) | 2.8 - 3.2 | 2H | Multiplet |
| COOH | 9.5 - 11.2 (broad) | 1H | Broad signal, solvent dependent |
Note: Chemical shifts are approximate and can vary depending on the solvent, concentration, and temperature.
Table 2: Key 13C NMR Chemical Shifts (ppm) for BOC-DL-Phenylalanine
| Carbon Type | Chemical Shift (ppm) | Notes |
| Phenyl Ring | 126 - 136 | Multiple signals |
| α-Carbon | 55 - 59 | |
| β-Carbons | 38 - 44 | |
| tert-Butyl (Boc) | ~80 | Quaternary carbon |
| Boc Methyls (Boc) | ~28 | |
| Boc Carbonyl | 155 - 157 | |
| Carboxylic Carbonyl | 170 - 172 |
Note: Chemical shifts are approximate and can vary depending on the solvent and experimental conditions.
Solid-State NMR for Self-Assembled Structures
Solid-state NMR is particularly adept at characterizing the structure and dynamics of molecules in solid forms, including self-assembled structures like hydrogels or crystalline aggregates molaid.com. While specific solid-state NMR studies on BOC-DL-Phenylalanine self-assemblies were not explicitly detailed in the provided search snippets, research on phenylalanine-based hydrogels demonstrates the utility of this technique. Solid-state NMR can differentiate between mobile and rigid components within a self-assembled network by analyzing relaxation times and peak broadening molaid.com. By comparing spectra of the bulk material with those of its constituent parts or solution-state counterparts, researchers can ascertain the degree of order, the presence of specific interactions (e.g., hydrogen bonding), and the conformational states adopted within the assembled architecture.
Mass Spectrometry (MS) for Molecular Confirmation and Purity Assessment
Mass spectrometry is indispensable for confirming the molecular weight and assessing the purity of BOC-DL-Phenylalanine. The compound has a molecular formula of C14H19NO4 and a molecular weight of approximately 265.30-265.33 g/mol mdpi.comresearchgate.netrsc.orgnih.gov. Techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) typically produce protonated ([M+H]+) or deprotonated ([M-H]-) molecular ions, confirming the compound's mass. Purity is often assessed by the presence of a single dominant molecular ion peak and the absence of significant signals corresponding to impurities or byproducts mdpi.comunc.edu.
GC-MS and MS-MS Applications
Gas Chromatography-Mass Spectrometry (GC-MS) is employed for the separation and identification of volatile compounds. While BOC-DL-Phenylalanine itself may require derivatization for GC analysis due to its polarity and relatively low volatility, GC-MS can be used to analyze volatile impurities or derivatives. For instance, the NIST Mass Spectral Library identifies BOC-DL-Phenylalanine with NIST Number 162237, showing top peaks at m/z 57 and 148 in its GC-MS spectrum nih.gov.
Tandem Mass Spectrometry (MS/MS) provides detailed structural information through fragmentation analysis. For Boc-protected amino acids, common fragmentation pathways can involve the loss of the Boc group or parts thereof (e.g., isobutene), rearrangements like the McLafferty rearrangement, and cleavage of peptide bonds niscpr.res.innih.govrsc.orgaip.org. These fragmentation patterns are crucial for confirming the compound's identity and for structural elucidation of related peptides or derivatives niscpr.res.inrsc.orgresearchgate.net. MS/MS analysis can also help distinguish between isomers or detect trace impurities by analyzing their unique fragmentation signatures .
Table 4: Key Mass Spectrometry Data for BOC-DL-Phenylalanine
| Parameter | Value | Notes |
| Molecular Formula | C14H19NO4 | researchgate.netrsc.orgnih.gov |
| Molecular Weight | 265.30 - 265.33 g/mol | mdpi.comresearchgate.netrsc.orgnih.gov |
| Purity | ≥99% | mdpi.comunc.edu |
| GC-MS Top Peaks (m/z) | 57, 148 | From NIST library data nih.gov |
| Common MS/MS Fragments | Loss of Boc group, isobutene, CO2, NH3 | General fragmentation pathways for Boc-protected amino acids niscpr.res.innih.gov |
Optical Absorption and Photoluminescence Spectroscopy of BOC-DL-Phenylalanine Assemblies
Optical absorption and photoluminescence (PL) spectroscopy are vital for studying the electronic properties and self-assembly behavior of BOC-DL-Phenylalanine, particularly when it forms nanostructures. The aromatic phenyl ring in phenylalanine is responsible for UV absorption. In monomeric form, phenylalanine absorbs light around 257 nm . However, when BOC-DL-Phenylalanine or its derivatives self-assemble into nanostructures (e.g., nanotubes, nanospheres), quantum confinement effects can lead to distinct spectral features mdpi.comresearchgate.netrsc.orgnih.govchemicalbook.comrsc.orgacs.org.
Optical absorption spectra of self-assembled BOC-Phe-Phe (a related dipeptide) show characteristic step-like peaks in the UV region between 240-290 nm, attributed to quantum confinement researchgate.netacs.org. Specific peaks observed include those around 247, 252, 257, and 263 nm researchgate.netacs.org. Photoluminescence studies reveal emission bands that are sensitive to the state of assembly and excitation wavelength. For instance, monomeric forms might emit in the near-UV region (~283-290 nm), while assembled structures like nanotubes can exhibit emission in the blue region (~435 nm) researchgate.netchemicalbook.comacs.org. The precise emission wavelengths and intensities can be tuned by factors such as solvent composition and concentration, reflecting changes in the electronic environment and molecular packing within the assemblies mdpi.comchemicalbook.com.
Table 3: Optical Absorption and Photoluminescence Data for BOC-DL-Phenylalanine Assemblies
| Property | Wavelength (nm) | Notes |
| Absorption (Self-assembled structures) | 240 - 290 (structured) | Indicative of quantum confinement; specific peaks observed at ~247, 252, 257, 263 nm researchgate.netacs.org |
| Absorption (Boc-Phe-Phe-Bz assemblies) | 236, 268, 293, 335 | Step-like peaks indicating quantum confinement mdpi.com |
| Photoluminescence (Monomer) | ~283 - 290 | Near-UV emission researchgate.netchemicalbook.com |
| Photoluminescence (Aggregates/NTs) | ~300 - 305 | Red-shifted emission compared to monomer researchgate.netchemicalbook.com |
| Photoluminescence (Nanotubes) | ~435 | Blue emission observed upon specific excitation wavelengths researchgate.netacs.org |
Boc Dl Phenylalanine in Peptide and Peptidomimetic Chemistry Research
Role as a Building Block in Peptide Synthesis
BOC-DL-Phenylalanine is a foundational component in the construction of peptides and peptidomimetics, offering a protected form of phenylalanine that can be systematically incorporated into growing peptide chains. The Boc protecting group is instrumental in preventing unwanted reactions at the N-terminus, ensuring that peptide bond formation occurs exclusively at the C-terminus during synthesis bzchemicals.comlibretexts.org.
Solid-Phase Peptide Synthesis (SPPS) Applications
In Solid-Phase Peptide Synthesis (SPPS), BOC-DL-Phenylalanine is a standard reagent. The Boc group is a widely used amino-protecting group in SPPS, often favored over other protecting groups like Cbz due to its compatibility with various coupling reagents and reaction conditions bzchemicals.com. The synthesis typically involves anchoring the first amino acid to a solid support, followed by iterative cycles of deprotection of the N-terminal Boc group and coupling of the next Boc-protected amino acid bzchemicals.comchempep.com. The Boc group is cleaved using mild acidic conditions, commonly a solution of trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) chempep.com. For instance, Boc-D-phenylalanine Merrifield resin is a commercially available and widely utilized form of this building block for SPPS, contributing to enhanced yield and purity in peptide assembly netascientific.com.
Solution-Phase Peptide Synthesis Methodologies
Beyond SPPS, BOC-DL-Phenylalanine is also integral to solution-phase (or liquid-phase) peptide synthesis chemimpex.combachem.com. In this approach, peptide chains are assembled in solution, with intermediate products isolated and purified at various stages bachem.com. The Boc protecting group is introduced using reagents like di-tert-butyl dicarbonate (B1257347) (Boc-anhydride) bzchemicals.comorgsyn.org. Solution-phase methods offer advantages for synthesizing shorter peptides or specific peptide fragments, and BOC-DL-Phenylalanine can be effectively coupled using various activating reagents in these contexts chemimpex.comnih.govmdpi.com.
Impact of BOC-DL-Phenylalanine on Peptide Stability and Conformation
The incorporation of BOC-DL-Phenylalanine, and the presence of the Boc group itself, can significantly influence the conformational properties and stability of peptides.
Conformational Studies of Phenylalanine-Rich Foldamers
BOC-DL-Phenylalanine and its L-enantiomer are frequently used in the synthesis of foldamers, which are oligomers designed to adopt specific, stable secondary structures akin to proteins nih.govunibo.itunimi.it. Studies on phenylalanine-rich foldamers, such as Boc-(L-Phe-L-Oxd)n-OBn, have employed techniques like VCD spectroscopy and ab initio calculations to elucidate their conformational preferences. These studies suggest that phenylalanine residues, particularly when part of Boc-protected sequences, can adopt conformations such as the Polyproline II (PPII) helix or β-band ribbon spirals nih.govunibo.it. The aromatic side chain of phenylalanine can engage in interactions like CH···π, which contribute to stabilizing specific folded structures rsc.org.
Influence of BOC Group on Peptide Backbone Dihedral Angles
Data Tables
Table 1: Backbone Torsion Angles of t-Boc-glycyl-L-phenylalanine
| Angle | Value (degrees) |
| ω₀ | -176.9 |
| φ₁ | -88.0 |
| ψ₁ | -14.5 |
| ω₁ | 176.4 |
| φ₂ | -164.7 |
| ψ₂ | 170.3 |
Source: researchgate.net
Table 2: Properties of Boc-D-phenylalanine Merrifield Resin
| Property | Specification |
| Substitution | 0.8 - 1.2 meq/g |
| Mesh Size | 100 - 200 mesh |
| Storage Temp. | 0-8 °C |
| % DVB | 1% |
| Reaction Type | Boc solid-phase peptide synthesis |
Source: netascientific.com
Compound List
BOC-DL-Phenylalanine (tert-butoxycarbonyl-D-phenylalanine)
Phenylalanine (L-phenylalanine, D-phenylalanine)
Di-tert-butyl dicarbonate (Boc-anhydride)
Trifluoroacetic acid (TFA)
Dichloromethane (DCM)
Merrifield resin
Piperidine
HBTU
TBTU
HOBt
DCC
Neuropeptides
Hormones
Foldamers
Benzyloxycarbonyl (Cbz) group
9-Fluorenylmethoxycarbonyl (Fmoc) group
tert-Butoxycarbonyl (Boc) group
t-Boc-glycyl-L-phenylalanine
Boc-(L-Phe-L-Oxd)n-OBn
Biomedical and Pharmaceutical Research Applications of Boc Dl Phenylalanine
Drug Development and Medicinal Chemistry
The unique structural characteristics of BOC-DL-Phenylalanine make it a valuable component in the design and synthesis of new therapeutic agents. netascientific.com Its presence facilitates the creation of complex molecules with specific biological activities. netascientific.comchemimpex.com
Synthesis of Peptide-Based Drugs
BOC-DL-Phenylalanine is a fundamental building block in the synthesis of peptide-based drugs. chemimpex.comchemimpex.com Peptides are short chains of amino acids that can mimic natural biological molecules and are used to treat a variety of diseases. The BOC protecting group is essential in peptide synthesis as it prevents the amino group of phenylalanine from participating in unwanted side reactions during the formation of peptide bonds. This allows for the precise and sequential addition of amino acids to build a desired peptide chain. chemimpex.com
This controlled synthesis is critical for producing therapeutic peptides with high purity and specific biological functions. Researchers utilize BOC-DL-Phenylalanine and its derivatives in the development of a wide range of peptide-based therapeutics, including hormones and other biologically active compounds. chemimpex.com For example, it has been used in the synthesis of peptidomimetics, which are molecules that mimic the structure of peptides and are being explored as potential drugs for conditions like melanostatin (B1678129) analogues. nih.govfigshare.com
Modification of Pharmacokinetic Properties of Peptides
A significant challenge in the development of peptide-based drugs is their often-poor pharmacokinetic profile, which includes rapid degradation in the body and low oral bioavailability. scirp.org The incorporation of BOC-DL-Phenylalanine and its derivatives into peptide structures can help overcome these limitations. chemimpex.comchemimpex.comnetascientific.com
The introduction of non-natural amino acids or modified amino acids like those derived from BOC-DL-Phenylalanine can enhance the stability of peptides against enzymatic degradation. This can lead to a longer half-life in the body, reducing the frequency of administration. Furthermore, modifications can influence the solubility and permeability of peptides, potentially improving their absorption and distribution. chemimpex.commedchemexpress.com For instance, the lipophilic nature of the BOC group can be advantageous in certain drug delivery applications.
| Research Finding | Impact on Pharmacokinetics | Reference |
| Incorporation of unnatural amino acids | Enhances proteolytic stability, potentially increasing plasma half-life. | |
| Deuterium substitution | Can affect pharmacokinetic and metabolic profiles of drugs. | medchemexpress.com |
| Lipidation of peptides | Improves pharmacokinetic and pharmacodynamic profiles. | nih.gov |
Development of Enzyme Inhibitors
Enzyme inhibitors are molecules that bind to enzymes and decrease their activity. They are a major class of drugs used to treat a wide range of diseases, including infections and cancer. BOC-DL-Phenylalanine and its derivatives serve as important scaffolds in the design and synthesis of potent and selective enzyme inhibitors. chemimpex.comnetascientific.comchemimpex.com
For example, derivatives of BOC-DL-phenylalanine have been investigated as inhibitors of proteases, a class of enzymes that break down proteins. researchgate.netrupress.org In the context of HIV/AIDS research, BOC-L-phenylalanine has been used in the synthesis of inhibitors targeting HIV protease, an enzyme crucial for viral replication. researchgate.net Research has also explored phenylalanine derivatives as inhibitors of cytochrome P450 enzymes, which are involved in drug metabolism. A notable example is the identification of Boc-Phe-vinyl ketone as a submicromolar inactivator of AKT kinase, a key enzyme in cell signaling pathways. nih.govacs.org
| Enzyme Target | Therapeutic Area | Role of Phenylalanine Derivative |
| HIV Protease | Antiviral (HIV/AIDS) | Core component of inhibitor structure. researchgate.net |
| Cruzain (T. cruzi cysteine protease) | Antiparasitic (Chagas' disease) | Scaffold for potent inhibitors. rupress.org |
| Cytochrome P450 | Drug Metabolism | Modulates enzyme activity. |
| AKT Kinase | Cancer, other diseases | Covalent inactivator. nih.govacs.org |
| Aromatic Amino Acid Decarboxylase | Hypertension | Inhibition of amine biosynthesis. nih.gov |
Design of Receptor Antagonists
Receptor antagonists are drugs that bind to and block a receptor, thereby preventing a biological response. BOC-DL-Phenylalanine derivatives are utilized in the synthesis of compounds designed to act as receptor antagonists. chemimpex.com The specific structure of the phenylalanine side chain can be modified to achieve high affinity and selectivity for a particular receptor.
For instance, research has focused on developing phenylalanine-containing peptidomimetics as novel HIV-1 capsid binders, which can interfere with the viral life cycle. mdpi.com Additionally, derivatives of BOC-D-phenylalanine have been used in the synthesis of selective orexin-1 receptor antagonists (SO1RA), which are being investigated for the treatment of central nervous system disorders. acs.org
Targeting Specific Biological Pathways
The versatility of BOC-DL-Phenylalanine allows for its use in creating molecules that can target and modulate specific biological pathways. netascientific.comnetascientific.com By designing compounds that interact with key proteins in a pathway, researchers can influence cellular processes involved in disease.
This approach is particularly relevant in cancer research, where the goal is often to inhibit pathways that promote tumor growth and survival. For example, phenylalanine derivatives have been used to develop drugs that target pathways involved in tumor growth. The ability to synthesize a diverse range of molecules from BOC-DL-Phenylalanine and its analogues provides a powerful tool for probing and controlling biological systems. chemimpex.com
Applications in Anticancer Drugs
BOC-DL-Phenylalanine and its derivatives have shown significant promise in the development of anticancer drugs. chemimpex.com The incorporation of phenylalanine, particularly its D-isomer, into peptide structures has been shown to enhance their anticancer activity. nih.gov
Research has demonstrated that replacing leucine (B10760876) with phenylalanine in the natural cyclic pentapeptide Galaxamide improves its ability to inhibit the growth of various human carcinoma cell lines. nih.gov Furthermore, the use of D-phenylalanine (B559541) in these analogues resulted in even more potent anticancer effects, particularly against MCF-7 breast cancer cells. nih.gov Phenylalanine derivatives are also being explored for their ability to target specific enzymes and pathways critical for cancer cell survival. For instance, some derivatives act as enzyme inhibitors or receptor antagonists to block key pathways involved in tumor growth.
| Anticancer Research Area | Role of BOC-DL-Phenylalanine Derivative | Key Findings |
| Galaxamide Analogs | Incorporation into peptide structure | Replacement of leucine with D-phenylalanine enhanced anticancer activity against several cancer cell lines. nih.gov |
| Enzyme Inhibition | Scaffold for inhibitors | Phenylalanine derivatives can act as enzyme inhibitors to block pathways involved in tumor growth. |
| Targeting Biological Pathways | Component of pathway modulators | Used to develop drugs that interfere with cancer-promoting biological pathways. |
Neuroscience Research and Neurotransmitter Function
The DL-racemic mixture of phenylalanine is particularly interesting in research contexts. While the L-isomer is the naturally occurring form used in protein synthesis, the D-isomer is synthetic and exhibits unique pharmacological properties. D-phenylalanine is resistant to enzymatic breakdown and is thought to inhibit the enzymes that degrade endorphins, the body's natural painkillers. This dual nature of the DL-form allows researchers to investigate complex neurological pathways.
Studies utilize BOC-DL-phenylalanine to explore the intricate relationship between amino acid availability and neurotransmitter synthesis, which is crucial for understanding the biochemical underpinnings of various neurological disorders. chemimpex.com By manipulating the levels of this precursor, scientists can observe the downstream effects on neurotransmitter systems and behavior. For instance, research has investigated how fluctuations in phenylalanine levels might impact mood and cognitive processes, offering insights into conditions like depression. nih.gov The BOC protecting group is instrumental in these studies, as it allows for controlled delivery and timing of phenylalanine availability in experimental models.
The study of halogenated derivatives of L-phenylalanine has also emerged as a significant area of neuroscience research. These derivatives have been shown to depress excitatory glutamatergic synaptic transmission, suggesting a potential neuroprotective role. ahajournals.org This line of inquiry opens up possibilities for developing novel therapeutic agents for conditions characterized by glutamate (B1630785) receptor overactivation. ahajournals.org
Antidepressant Development
The role of phenylalanine as a precursor to mood-regulating neurotransmitters like dopamine (B1211576) and norepinephrine (B1679862) has made it a subject of interest in antidepressant research. nih.govanu.edu.au The hypothesis is that by increasing the availability of phenylalanine, the brain can synthesize more of these "feel-good" chemicals, potentially alleviating symptoms of depression. nootropicsexpert.com
Research into DL-phenylalanine for depression has explored its potential to offer a dual-action approach. The L-phenylalanine component supports the production of neurotransmitters, while D-phenylalanine is thought to have pain-relieving and mood-modulating effects by preserving endorphins. Some preliminary studies have suggested that DL-phenylalanine may have antidepressant properties. nootropicsexpert.com For example, one study observed mood improvements in patients with depression who were administered phenylalanine. nootropicsexpert.com However, it is important to note that the scientific evidence supporting phenylalanine as a standalone treatment for depression is still limited, and more robust research is needed. anu.edu.au
In the context of drug development, BOC-DL-phenylalanine and its derivatives are valuable tools. The BOC protecting group facilitates the synthesis of novel compounds that can be tested for their efficacy and mechanism of action. Researchers can create derivatives with altered properties to investigate how structural changes affect their interaction with biological targets involved in mood regulation.
| Neurotransmitter | Precursor Role of Phenylalanine | Relevance to Depression |
| Dopamine | Phenylalanine is converted to tyrosine, a direct precursor to L-DOPA, which then forms dopamine. wikipedia.orgnootropicsexpert.com | Dopamine is crucial for motivation, pleasure, and reward; dysregulation is linked to anhedonia, a core symptom of depression. nih.gov |
| Norepinephrine | Synthesized from dopamine, norepinephrine's production is indirectly dependent on phenylalanine availability. wikipedia.organu.edu.au | Norepinephrine is involved in alertness, energy, and interest; imbalances are associated with the cognitive and physical symptoms of depression. |
| Epinephrine | Also derived from the same catecholamine synthesis pathway originating with phenylalanine. wikipedia.org | Plays a role in the body's stress response, which is often dysregulated in individuals with depression. |
Research on Antiviral Activity (e.g., HIV-1 Capsid Inhibitors)
Derivatives of phenylalanine are at the forefront of research into novel antiviral agents, particularly in the development of HIV-1 capsid inhibitors. nih.govresearchgate.net The HIV-1 capsid protein (CA) is a crucial component of the virus, playing multiple roles throughout its lifecycle, including the encapsulation of the viral genome and facilitating infection. nih.govkuleuven.be This makes it a promising, yet underexploited, target for antiviral drugs. nih.gov
Scientists have designed and synthesized a variety of phenylalanine derivatives that can bind to the HIV-1 capsid, disrupting its function and thereby inhibiting viral replication. nih.govresearchgate.net One notable lead compound in this area is PF-74, which contains a phenylalanine core. nih.gov Much of the current research focuses on modifying the structure of PF-74 to create new derivatives with improved potency and better pharmacological properties. researchgate.netacs.org
For instance, studies have shown that creating dimerized versions of phenylalanine derivatives can lead to more potent anti-HIV activity compared to their monomer counterparts. nih.gov The inclusion of specific chemical groups, such as fluorine or methoxyl substituents, has also been found to be beneficial for antiviral efficacy. nih.gov
The synthesis of these complex molecules often involves the use of BOC-protected phenylalanine. The BOC group serves as a temporary shield for the amino group, allowing chemists to perform specific modifications on other parts of the molecule without unintended side reactions. This controlled, step-wise synthesis is essential for creating the diverse libraries of compounds needed to identify effective HIV-1 capsid inhibitors. kuleuven.be
Table of Representative Phenylalanine Derivatives in HIV-1 Research:
| Compound/Derivative Class | Key Finding | Significance |
| PF-74 and its analogs | Binds to the interface between the N-terminal and C-terminal domains of the HIV-1 capsid protein. nih.gov | Serves as a foundational structure for the development of new, more potent inhibitors. researchgate.netacs.org |
| Dimerized Phenylalanine Derivatives | Often exhibit greater anti-HIV-1 activity than their monomeric forms. nih.gov | Demonstrates a promising strategy for enhancing the potency of capsid inhibitors. |
| Benzenesulfonamide-containing Phenylalanine Derivatives | Compound 11l showed significantly better anti-HIV-1 activity than PF-74 and also exhibited activity against HIV-2. acs.org | Highlights the potential for developing broad-spectrum antiretroviral agents. |
| Phenylalanine Derivatives with a Benzothiazole (B30560) Moiety | Designed to improve metabolic stability, a known issue with the lead compound PF-74. kuleuven.be | Addresses a critical aspect of drug development to create more viable clinical candidates. |
Chemical Biology Applications
Use as Chemical Probes
BOC-DL-phenylalanine and its modified versions are extensively used as chemical probes in chemical biology to investigate complex biological systems. These probes are designed to interact with or report on specific cellular components or processes.
One prominent application is the development of fluorescent or photo-crosslinkable phenylalanine derivatives. By incorporating a fluorescent tag or a photo-activatable group onto the phenylalanine structure, researchers can track the movement and interactions of proteins in real-time. For example, azido-modified phenylalanine analogs have been developed to serve as vibrational reporters. nih.gov The azide (B81097) group's vibration is sensitive to its local environment, allowing scientists to probe protein hydration with high spatial resolution. nih.gov
These chemical probes are invaluable for studying:
Protein-protein interactions: Identifying which proteins interact with each other is fundamental to understanding cellular signaling and function.
Protein folding and dynamics: Observing how proteins achieve their three-dimensional structure and how they move is crucial for understanding their function and misfunction in disease.
Enzyme mechanisms: Probing the active site of an enzyme can reveal how it catalyzes a specific reaction.
The synthesis of these sophisticated probes relies on the principles of peptide chemistry, where the BOC protecting group on BOC-DL-phenylalanine plays a crucial role in enabling the precise and site-specific introduction of these functionalities.
Study of Protein Interactions and Enzyme Mechanisms
The study of protein interactions and the mechanisms by which enzymes function is a cornerstone of biochemistry and drug discovery. BOC-DL-phenylalanine and its analogs are key tools in this field. chemimpex.com By incorporating modified versions of phenylalanine into peptides or proteins, researchers can systematically probe the structural and functional significance of specific amino acid residues.
For example, halogenated derivatives of phenylalanine, such as Boc-2-bromo-D-phenylalanine or Boc-D-Phe(4-Cl)-OH, are used to study how changes in the electronic properties of the aromatic ring affect protein interactions or enzyme inhibition. chemimpex.com The chlorine or bromine atom alters the way the amino acid interacts with its binding partners, providing valuable insights into the forces that govern molecular recognition. This information is critical for designing drugs that can specifically target an enzyme's active site or disrupt a protein-protein interaction involved in a disease process.
Isotopically labeled versions of phenylalanine, such as DL-Phenylalanine-2,3-13C2, are also employed in these studies. These "heavy" amino acids can be incorporated into proteins and detected using techniques like mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy to monitor protein synthesis, degradation, and interaction dynamics.
Site-Specific Incorporation into Proteins and Peptides
A powerful technique in chemical biology is the ability to insert non-natural amino acids at specific positions within a protein's sequence. This site-specific incorporation allows for the introduction of novel chemical functionalities, such as fluorescent probes, photo-crosslinkers, or unique reactive groups. springernature.com
The process often utilizes an engineered system involving a modified tRNA (transfer RNA) and a corresponding tRNA synthetase. This engineered pair works together to recognize the non-natural amino acid and insert it into a growing polypeptide chain at a designated site, typically encoded by a stop codon. nih.gov
BOC-protected phenylalanine derivatives are often the starting materials for synthesizing the non-natural amino acids used in these experiments. The BOC group ensures that the amino acid is properly handled during the synthesis of its modified side chain. Once the desired non-natural amino acid is created, it can be introduced into the protein synthesis machinery.
This methodology has been successfully used to incorporate various azido-modified phenylalanine residues into proteins like superfolder green fluorescent protein (sfGFP). nih.gov The ability to place these probes at precise locations opens up unprecedented opportunities to study protein structure and function in their native cellular environment with minimal perturbation. nih.gov The use of BOC-protected amino acids is also a standard part of solid-phase peptide synthesis (SPPS), a technique that allows for the chemical construction of peptides and small proteins, where the incorporation of D-amino acids or other unnatural amino acids can enhance stability against enzymatic degradation. researchgate.net
Development of Bioactive Molecules
The strategic use of BOC-DL-Phenylalanine and its derivatives is central to the synthesis of a wide array of bioactive molecules. As a protected amino acid, it serves as a fundamental building block in the development of therapeutic peptides and other biologically active compounds. chemimpex.comfrontiersin.org The presence of the BOC group allows for its selective incorporation into peptide chains, a crucial step in creating new therapeutic agents.
Researchers utilize BOC-DL-Phenylalanine derivatives to design molecules with specific therapeutic functions. For instance, by modifying the phenyl ring, scientists can enhance the bioactivity and selectivity of resulting compounds. nih.gov Derivatives such as Boc-p-phenyl-D-phenylalanine and Boc-4-acetyl-D-phenylalanine serve as valuable precursors for bioactive peptides with potential applications in targeted therapies. nih.gov Modifications like chlorination have been shown to significantly boost the therapeutic efficacy of phenylalanine-derived compounds, particularly in inhibiting cancer cell growth. frontiersin.org
Furthermore, these derivatives are instrumental in developing enzyme inhibitors. The unique structure of BOC-protected phenylalanine allows it to be a key component in designing drugs that target specific biological pathways and receptors, which can lead to improved efficacy and reduced side effects compared to conventional compounds. chemimpex.comfrontiersin.org
Table 1: Examples of BOC-Phenylalanine Derivatives in Bioactive Molecule Development
| Derivative | Application/Finding | Source(s) |
|---|---|---|
| Boc-D-Phe(4-Cl)-OH | Acts as an inhibitor for certain cytochrome P450 enzymes and is a building block for peptides with enhanced therapeutic efficacy against cancer cells. | frontiersin.org |
| Boc-4-acetyl-D-phenylalanine | Used in the synthesis of peptide-based therapeutics, including inhibitors and modulators for various biological targets. | nih.gov |
| Boc-p-phenyl-D-phenylalanine | Serves as a building block for bioactive peptides and has been employed in the development of targeted therapies. | |
| Boc-3-Nitro-D-phenylalanine | Used in the design of peptide-based therapeutics and chemical probes, with derivatives showing enhanced antiviral activity. | google.com |
Biotechnology and Therapeutic Protein Production
In the realm of biotechnology, BOC-DL-Phenylalanine and other non-natural amino acids (NNAAs) are transforming therapeutic protein production. Their incorporation into proteins allows for the creation of biocatalysts and therapeutics with enhanced stability, novel functions, and improved activity. genscript.comrsc.org
A key application is in protein engineering, where derivatives of phenylalanine are used to introduce specific functional groups into proteins. This is achieved through advanced techniques like the site-specific incorporation of NNAAs using engineered tRNA synthetase systems. nih.gov This method allows for precise control over protein structure and function. For example, incorporating fluorinated phenylalanine derivatives can significantly increase the catabolic and thermal stability of therapeutic proteins and peptide-based vaccines. beilstein-journals.org
The BOC protecting group plays a crucial role in this process. It facilitates the incorporation of modified amino acids that might not otherwise be accepted by the cell's translational machinery. nih.gov Once the BOC-protected amino acid is incorporated into the protein structure, the BOC group can be chemically removed, revealing the modified amino acid. This strategy provides a powerful way to install post-translational modifications or unique chemical handles into recombinant proteins, enabling the development of proteins with novel properties. nih.gov Research has shown that approximately 50% of unnatural amino acids successfully incorporated into proteins are derived from phenylalanine or tyrosine. rsc.org
Biomaterials and Drug Delivery Systems
BOC-DL-Phenylalanine and its derivatives are increasingly used in the design of advanced biomaterials for drug delivery. genscript.com The inherent biocompatibility of amino acids makes them ideal candidates for creating carriers that can transport therapeutic agents within the body. Phenylalanine-based structures have been used to create various nanocarriers, including hydrogels, nanotubes, and dendrimers, which are designed to improve drug delivery. researchgate.net
For example, dendrimers—precisely structured, branched macromolecules—can be modified with phenylalanine at their surface. These modifications can influence how the dendrimer interacts with cells. In one study, polyamidoamine (PAMAM) dendrimers modified with phenylalanine showed a high degree of association with immune cells, including T-cells. The synthesis of these complex structures often involves the use of a BOC-protecting group to control the stepwise chemical reactions. Similarly, self-assembling dipeptides containing phenylalanine have been engineered to form nanotubes capable of sustained drug release for applications like intravitreal drug delivery.
Table 2: Phenylalanine-Based Biomaterials for Drug Delivery
| Biomaterial System | Key Component(s) | Application/Finding | Source(s) |
|---|---|---|---|
| PAMAM Dendrimers | Polyamidoamine, Phenylalanine | Enhanced association with and delivery to T-cells. Synthesis utilizes BOC-protection. | |
| Dipeptide Nanotubes | Phenylalanine-α,β-dehydrophenylalanine | Sustained intravitreal delivery of a multi-targeted tyrosine kinase inhibitor. | |
| Copolymer Nanoparticles | N-acryloyl-L-phenylalanine methyl ester | Development of organ-targeted drug delivery nanocarriers for cancer therapy. | |
| Hydrogels | Fmoc-Phenylalanine | Potential as a carrier for drug delivery with stimuli-responsive release properties. | researchgate.net |
A primary goal in drug delivery is to target specific cells or tissues, thereby increasing therapeutic efficacy and minimizing side effects. BOC-DL-Phenylalanine derivatives are integral to the design of such targeted systems. By incorporating these modified amino acids into nanocarriers, researchers can create systems that selectively bind to target cells. genscript.comnih.gov
Active targeting is achieved by attaching specific molecules, such as antibodies or peptides, to the surface of the drug carrier. Phenylalanine-modified dendrimers, for instance, have been specifically designed to target T-cells, which play a crucial role in the immune system. Another approach involves creating copolymers, such as those from N-acryloylglycine and N-acryloyl-L-phenylalanine methyl ester, which can self-assemble into nanoparticles designed to target specific organs, like in the treatment of triple-negative breast cancer. The unique properties of BOC-protected phenylalanine derivatives make them valuable in the bioconjugation processes used to link these targeting moieties to drug delivery vehicles. nih.gov
Incorporating BOC-DL-Phenylalanine and its analogues into peptide structures is a key strategy for enhancing their therapeutic properties. These modifications can improve a peptide's pharmacokinetic profile, meaning how it is absorbed, distributed, metabolized, and excreted by the body. nih.gov
The presence of hydrophobic amino acids like phenylalanine within a peptide sequence has been associated with intensified antimicrobial activity. Furthermore, modifying the phenylalanine residue itself, for example through chlorination or the addition of other functional groups, can significantly enhance the therapeutic efficacy of peptides. frontiersin.org This is because such changes can alter the peptide's conformation, stability, and interaction with its biological target. By mimicking natural amino acids while providing enhanced properties, these derivatives are crucial in transforming basic peptides into potent, stable, and effective peptide-based drugs.
Supramolecular Chemistry and Self Assembly of Boc Dl Phenylalanine Derivatives
Self-Assembly Mechanisms of BOC-Phenylalanine-Containing Peptides
BOC-protected phenylalanine derivatives, especially diphenylalanine (Boc-Phe-Phe), are known for their propensity to self-assemble into highly ordered nanostructures. This self-assembly is driven by a complex interplay of non-covalent interactions, leading to the formation of various morphologies.
Formation of Nanostructures (e.g., Nanospheres, Nanotubes, Nanobelts, Nanofibrils, Nanorods)
BOC-protected diphenylalanine and its analogues readily self-assemble into a variety of nanostructures. These include, but are not limited to, nanotubes (NTs), nanospheres (NSs), nanobelts, nanofibrils, and nanorods. The specific morphology obtained is highly dependent on the experimental conditions, such as solvent composition, concentration, temperature, and pH mdpi.comrsc.orgrsc.orgcnr.itnih.govnih.govrsc.orgacs.orgrsc.org. For instance, Boc-Phe-Phe has been shown to form tubular nanostructures and nanospheres under different dissolution conditions mdpi.comrsc.org. Similarly, other derivatives like Boc-pNPhepNPhe have demonstrated dual self-assembly, forming nanotubes that further assemble into microtapes rsc.orgresearchgate.net.
Influence of Solvent Systems on Morphology
The choice of solvent system plays a critical role in dictating the morphology of the self-assembled nanostructures. Mixed solvent systems, often involving a polar solvent like water and an organic solvent such as hexafluoroisopropanol (HFP), ethanol, or acetonitrile (B52724), are frequently employed to control the self-assembly process mdpi.comcnr.itnih.govrsc.orgrsc.orgrsc.orgacs.org. For example, varying the ratio of acetonitrile to water can drive the formation of different aggregate morphologies, ranging from spheres to plates, and can even induce morphology re-entrant behavior cnr.itrsc.org. The polarity and hydrogen-bonding capacity of the solvent influence the solubility of the peptide and the strength of the interactions between peptide molecules, thereby directing the assembly pathway cnr.itrsc.orgacs.org.
Role of Intermolecular Hydrogen Bonds and Aromatic Stacking Interactions
The self-assembly of BOC-phenylalanine derivatives is primarily governed by a combination of intermolecular hydrogen bonds and π–π stacking interactions between the aromatic phenyl rings of the phenylalanine residues mdpi.comrsc.orgrsc.orgcnr.itrsc.orgpreprints.orgresearchgate.netnih.gov. Hydrogen bonding, often involving the peptide backbone, contributes to the structural integrity and directional ordering of the assembled units. The π–π stacking interactions, facilitated by the electron-rich phenyl rings, provide significant stability and drive the formation of extended structures like fibrils and nanotubes cnr.itrsc.orgresearchgate.netnih.gov. Hydrophobic interactions also contribute to the aggregation process, particularly in aqueous environments cnr.itreading.ac.uk. These forces collectively guide the molecules into thermodynamically stable supramolecular architectures.
Quantum Confinement Effects in Self-Assembled Structures
When BOC-phenylalanine derivatives self-assemble into nanoscale structures, particularly nanotubes and other confined geometries, quantum confinement (QC) effects can become significant mdpi.comrsc.orgrsc.orgrsc.orgpreprints.orgaip.orgresearchgate.net. These effects are often evidenced by characteristic step-like peaks observed in the optical absorption and photoluminescence spectra, typically in the UV region (e.g., 240–290 nm) rsc.orgrsc.orgaip.org. The formation of nanocrystalline regions within these assemblies leads to the confinement of excitons, altering their electronic and optical properties. This phenomenon is crucial for applications in optoelectronics and photonics mdpi.comrsc.orgpreprints.orgaip.org.
Piezoelectric Properties of BOC-Protected Diphenylalanine Derivatives
Diphenylalanine (Phe-Phe) and its derivatives, including BOC-protected forms, are recognized for their piezoelectric properties, enabling them to convert mechanical stress into electrical signals rsc.orgrsc.orgrsc.orgresearchgate.netnih.govacs.orgul.ie. The piezoelectric effect arises from the noncentrosymmetric arrangement of molecules within the self-assembled structures, which is often facilitated by the inherent chirality of the amino acid residues and the ordered packing driven by intermolecular forces.
BOC-protected diphenylalanine derivatives, particularly those with enhanced aromaticity such as Boc-Dip-Dip, have demonstrated significant piezoelectric responses. For instance, Boc-Dip-Dip assemblies have shown an effective piezoelectric strain coefficient (d33eff) of approximately 73.1 ± 13.1 pC/N nih.govacs.orgul.ie. This value is considerably higher than that of simpler diphenylalanine crystals (around 18 pC/N) and even surpasses that of common piezoelectric polymers like polyvinylidene fluoride (B91410) (PVDF) and approaches that of some ceramic materials like PZT thin films nih.govacs.orgul.ie. Furthermore, Boc-diphenylalanine nanotubes embedded within electrospun polymer fibers have also exhibited strong piezoelectric behavior, generating measurable voltage and current when subjected to mechanical force, making them suitable for energy harvesting applications rsc.orgrsc.orgresearchgate.net.
Interfacial Interactions and Chiral Discrimination in Lipid Membranes
The interaction of BOC-protected phenylalanine derivatives with biological interfaces, such as lipid membranes, is an area of growing interest, particularly concerning chiral recognition aip.orgmdpi.com. Biological membranes provide a chiral environment, and molecules that can interact selectively with specific enantiomers are crucial for understanding biological processes and developing chiral sensing technologies.
BOC-protected amino acids, including phenylalanine, can interact with lipid membranes through hydrogen bonding and π–π interactions, influencing their adsorption and behavior at the interface aip.org. While specific studies on BOC-DL-Phenylalanine's chiral discrimination in lipid membranes are less prevalent in the provided search results, the broader context of peptide-membrane interactions highlights the potential for such phenomena. Phenylalanine, being an aromatic and chiral amino acid, is expected to participate in specific interactions with chiral lipid headgroups or within the membrane matrix aip.orgmdpi.com. Research on other chiral molecules and peptides demonstrates that lipid membranes can indeed discriminate between enantiomers, leading to differential adsorption or diffusion mdpi.comfrontiersin.org. This suggests that BOC-protected phenylalanine derivatives could exhibit chiral recognition capabilities when interacting with chiral lipid environments, potentially leading to enantioselective binding or assembly at the membrane interface.
Advanced Analytical and Characterization Techniques for Boc Dl Phenylalanine Research
X-ray Diffraction (XRD) for Solid-State Structure Analysis (Anticipated)
X-ray Diffraction (XRD) is an indispensable analytical technique for elucidating the solid-state structure of crystalline organic compounds, including BOC-DL-Phenylalanine. By analyzing the diffraction pattern produced when X-rays interact with a crystalline sample, researchers can determine the precise arrangement of atoms within the crystal lattice, providing fundamental insights into the molecule's three-dimensional conformation and intermolecular interactions. For BOC-DL-Phenylalanine, XRD analysis is anticipated to yield detailed information critical for understanding its physical properties, stability, and potential for polymorphism.
Methodology and Anticipated Findings
The process typically involves obtaining single crystals of BOC-DL-Phenylalanine or analyzing its powdered form. Single-crystal XRD is preferred for obtaining the most comprehensive structural data. When X-rays strike a crystal, they are diffracted by the regularly spaced atoms, creating a unique diffraction pattern. By measuring the angles and intensities of these diffracted beams, computational methods can reconstruct the electron density map of the unit cell, revealing the positions of all atoms within the crystal.
For BOC-DL-Phenylalanine, XRD analysis is expected to provide the following detailed research findings:
Crystal System and Space Group: The diffraction pattern will reveal the crystallographic system (e.g., monoclinic, orthorhombic) and the specific space group. The space group dictates the symmetry operations present within the unit cell, which in turn influences how molecules pack together. For chiral molecules or their racemates, different space groups can arise, potentially impacting bulk properties. For instance, an acentric space group would be necessary for non-linear optical properties.
Unit Cell Parameters: Precise measurements of the unit cell dimensions (a, b, c axes) and angles (α, β, γ) will be determined. These parameters define the fundamental repeating unit of the crystal lattice and are crucial for understanding crystal density and packing efficiency.
Molecular Conformation: XRD analysis will provide definitive information on the molecule's conformation in the solid state. This includes precise bond lengths, bond angles, and torsion angles, detailing the spatial arrangement of the tert-butoxycarbonyl (Boc) protecting group, the phenylalanine residue, and their connectivity. This data is vital for comparing solid-state conformation with solution-state behavior or theoretical predictions.
Intermolecular Interactions: The technique is highly effective in identifying and quantifying intermolecular forces that stabilize the crystal structure. For BOC-DL-Phenylalanine, this would include hydrogen bonding networks (e.g., involving the Boc group's carbonyl oxygen or the amino acid's carboxylate/amide functionalities if present in a zwitterionic or salt form), π-π stacking interactions between the phenyl rings, and van der Waals forces. Understanding these interactions is key to predicting crystal packing, solubility, and solid-state stability.
Polymorphism: XRD is instrumental in identifying different crystalline forms (polymorphs) of a compound. Polymorphs can exhibit distinct physical properties, such as melting point, solubility, and bioavailability. If BOC-DL-Phenylalanine exists in multiple crystalline forms, XRD would be used to characterize and differentiate them.
Refinement Quality: The R-factor (reliability factor) and Rw-factor (weighted reliability factor) will indicate the quality of the crystal structure refinement, signifying how well the proposed atomic model fits the experimental diffraction data.
Typical X-ray Diffraction Data for BOC-DL-Phenylalanine (Anticipated)
While specific crystallographic data for BOC-DL-Phenylalanine was not found in the reviewed literature, the following table illustrates the type of data that would be obtained from a comprehensive XRD study, based on findings for similar Boc-protected amino acids and dipeptides.
| Parameter | Value (Anticipated for BOC-DL-Phenylalanine) | Unit | Significance for BOC-DL-Phenylalanine |
| Crystal System | Likely Monoclinic or Orthorhombic | - | Defines the overall symmetry of the crystal lattice. |
| Space Group | e.g., P2₁, P2₁2₁2₁, P2 (acentric) | - | Specifies symmetry operations, influencing molecular arrangement and potential for non-centrosymmetric properties. |
| Unit Cell Parameters | |||
| a | Typically in the range of 5-15 Å | Å | Length of the unit cell along the a-axis. |
| b | Typically in the range of 5-20 Å | Å | Length of the unit cell along the b-axis. |
| c | Typically in the range of 5-30 Å | Å | Length of the unit cell along the c-axis. |
| α | Varies based on crystal system | deg | Angle between b and c axes. |
| β | Varies based on crystal system | deg | Angle between a and c axes. |
| γ | Varies based on crystal system | deg | Angle between a and b axes. |
| Z (Molecules/cell) | Typically 1 to 4 | - | Number of formula units in the unit cell. |
| Molecular Conformation | Detailed bond lengths, angles, torsion angles defining the molecule's 3D shape in the solid state. | - | Reveals the precise spatial arrangement of atoms within the BOC-DL-Phenylalanine molecule as it exists in the crystal. |
| Intermolecular Interactions | Hydrogen bonding (e.g., N-H···O, C-H···O), π-π stacking between phenyl rings, van der Waals forces. | - | Crucial for understanding crystal packing, stability, and potential polymorphism. |
| R-factor | Expected to be < 0.07 for a well-refined structure | % | A measure of the quality of the crystal structure refinement. |
Mentioned Compounds:
BOC-DL-Phenylalanine
Future Directions and Emerging Research Areas for Boc Dl Phenylalanine
Exploration in Novel Biomaterials and Soft Matter Science
The self-assembly of peptides is a cornerstone of soft matter science, leading to the creation of functional biomaterials for applications like tissue engineering and drug delivery. BOC-DL-phenylalanine is emerging as a critical tool for modulating these assembly processes. Research has shown that introducing a Boc-modified derivative into the co-assembly of diphenylalanine (FF), a minimal amyloid motif, significantly alters the resulting material properties. researchgate.netrsc.org The bulky Boc group disrupts the hydrogen bond packing between adjacent N-termini, leading to the formation of less rigid and more curved fibers. researchgate.netrsc.org
This ability to rationally tune the morphological and mechanical properties of self-assembled peptide structures opens up new avenues for creating sophisticated biomaterials. rsc.org By controlling the ratio of Boc-modified to unmodified peptides, researchers can fine-tune the scaffold's characteristics to optimize them for specific applications, such as creating surfaces with controllable properties for tissue engineering. rsc.org
Table 1: Impact of Boc-Modification on Diphenylalanine Self-Assembly
| Feature | Diphenylalanine (FF) Fibers | Co-assembled FF/Boc-FF Fibers | Rationale for Change |
|---|---|---|---|
| Morphology | Rigid, straight fibers | Curvier, less rigid fibers | Disruption of hydrogen bonding by the Boc group researchgate.netrsc.org |
| Mechanical Properties | Higher rigidity | Lower rigidity | Altered packing and intermolecular forces researchgate.net |
| Chemical Functionality | Limited surface functionality | Offers chemical handles for post-assembly modification | The Boc group can be a site for further chemical reactions rsc.org |
Integration into Advanced Sensor Technologies
The development of highly sensitive and selective biosensors is a major goal in diagnostics and environmental monitoring. While research has demonstrated the use of DL-phenylalanine in creating electrochemical sensors, the integration of its Boc-protected form offers potential for more advanced and controlled sensor fabrication. nih.gov For instance, electropolymerization of DL-phenylalanine on a multiwall carbon nanotube paste electrode has been used to create a sensor for detecting caffeic acid. nih.gov
The use of BOC-DL-phenylalanine could provide greater control over the polymerization process and the resulting film's properties. The Boc group can influence the surface chemistry, potentially enhancing selectivity or stability. Furthermore, aptamer-based field-effect transistors (FETs) have been developed for the highly sensitive detection of phenylalanine, demonstrating the need for precise molecular recognition at the sensor interface. nih.gov BOC-DL-phenylalanine could be used to functionalize sensor surfaces, where the Boc group provides a temporary hydrophobic shield or a specific steric hindrance that can be removed in a subsequent step to expose the active amine group in a highly controlled manner, leading to more uniformly performing sensor arrays.
Development of Next-Generation Therapeutics with Enhanced Specificity
BOC-DL-phenylalanine is a fundamental building block in the synthesis of therapeutic peptides and peptidomimetics. chemimpex.com The Boc protecting group is crucial for preventing unwanted side reactions during the stepwise assembly of amino acids into a peptide chain, a process central to modern drug discovery. chemimpex.com This control allows for the precise incorporation of phenylalanine and its derivatives into complex bioactive molecules designed to target specific enzymes or receptors. chemimpex.com
The versatility of this compound is further enhanced by its use in creating modified peptides with improved pharmacokinetic properties and bioavailability. chemimpex.comchemimpex.com For example, fluorinated versions like Boc-4-fluoro-DL-phenylalanine are used to develop peptide-based drugs where the fluorine atom influences the compound's biological activity, making it valuable for creating targeted therapies. chemimpex.com As the demand for highly specific and stable protein- and peptide-based drugs grows, the role of BOC-DL-phenylalanine as a key intermediate in their synthesis will continue to expand.
Application in Green Chemistry and Sustainable Synthesis
The pharmaceutical industry is increasingly focused on developing sustainable and environmentally friendly manufacturing processes. unibo.it BOC-DL-phenylalanine plays a role in this transition as a key reagent in greener peptide synthesis methodologies. Traditional solid-phase peptide synthesis (SPPS) often relies on large quantities of hazardous solvents. unibo.it Emerging techniques, such as liquid-phase peptide synthesis (LPPS), can offer a more sustainable alternative, and BOC-protected amino acids are central to these protocols. unibo.it
Furthermore, research into chemoenzymatic processes provides a green route for producing the building blocks themselves. For example, phenylalanine ammonia (B1221849) lyases (PALs) can be used in multienzymatic cascade processes to synthesize D- and L-phenylalanine derivatives from inexpensive starting materials like cinnamic acids. nih.gov Integrating such biocatalytic steps to produce BOC-DL-phenylalanine or its precursors can significantly reduce the environmental footprint of peptide synthesis, aligning with the core principles of green chemistry. nih.gov A large-scale synthesis route for an N-BOC d-phenylalanine (B559541) pharmaceutical intermediate has been developed, highlighting its industrial relevance in efficient manufacturing processes. acs.org
Advanced Studies in Protein Engineering and Non-Natural Amino Acid Incorporation
One of the most exciting frontiers in biotechnology is the expansion of the genetic code to incorporate non-natural amino acids (UAAs) into proteins. rsc.org This allows for the creation of proteins with novel functions for use in therapeutics and material science. rsc.orgyoutube.com BOC-DL-phenylalanine serves as a vital precursor in the synthesis of many of these UAAs. The Boc group provides essential protection of the amino group while other chemical modifications are made to the phenylalanine side chain. rsc.org
Researchers have successfully developed methods to site-specifically incorporate UAAs, such as p-benzoyl-L-phenylalanine, into proteins in mammalian cells using an engineered, orthogonal aminoacyl-tRNA synthetase/tRNA pair that responds to an amber stop codon. nih.govrsc.org This powerful technique allows for the precise placement of a UAA with a unique chemical handle, enabling new functionalities like photocrosslinking or bioconjugation. nih.govcore.ac.uk The synthesis of these specialized UAAs often begins with a protected phenylalanine derivative, underscoring the foundational role of compounds like BOC-DL-phenylalanine in advanced protein engineering. rsc.org
Table 2: Role of BOC-DL-Phenylalanine in UAA Incorporation
| Step | Description | Role of BOC-DL-Phenylalanine |
|---|---|---|
| 1. UAA Synthesis | A non-natural amino acid with a desired functional group is chemically synthesized. | Serves as a starting material or key intermediate. The Boc group protects the amine during side-chain modification. rsc.org |
| 2. Deprotection | The Boc protecting group is removed from the synthesized UAA. | This step is necessary to prepare the UAA for the next biological step. |
| 3. Charging tRNA | An engineered aminoacyl-tRNA synthetase specifically attaches the UAA to its corresponding tRNA. | The deprotected UAA is recognized by the engineered synthetase. nih.gov |
| 4. Protein Translation | During protein synthesis in a host cell, the UAA-tRNA recognizes a specific codon (e.g., amber stop codon) and incorporates the UAA into the growing polypeptide chain. nih.govrsc.org | The final protein contains a novel functional group at a specific site. |
Investigation of Interactions in Complex Biological Systems (e.g., Biomolecular Condensates)
Biomolecular condensates are membraneless organelles formed through liquid-liquid phase separation (LLPS) that play crucial roles in organizing cellular processes. nih.govslas.org The formation of these condensates is driven by a network of weak, multivalent interactions between proteins and nucleic acids. nih.govescholarship.org Understanding the molecular determinants of LLPS is a major area of current research.
BOC-DL-phenylalanine and its derivatives can serve as powerful molecular probes to investigate these complex systems. The self-assembly of diphenylalanine into ordered structures is a model system for the types of interactions (e.g., π-π stacking) that drive phase separation. As demonstrated in biomaterials research, the addition of a Boc group systematically disrupts these interactions. researchgate.netrsc.org By introducing BOC-DL-phenylalanine or peptides containing it into in vitro condensate systems, researchers can dissect the relative contributions of hydrogen bonding versus hydrophobic and aromatic interactions in driving phase separation. This approach allows for a systematic study of how modifying specific interactions can alter the material properties and dynamics of biomolecular condensates, providing insights into their function and dysfunction in disease. nih.gov
Q & A
Q. What are the critical physicochemical properties of BOC-DL-Phenylalanine that influence experimental handling and storage?
BOC-DL-Phenylalanine exhibits specific properties crucial for experimental reproducibility. Key parameters include its melting point (e.g., methyl ester derivatives melt at 36–40°C for the L-form and 95–98°C for the D-form) and purity levels (commonly ≥98% for research-grade material). Stability is influenced by storage conditions: anhydrous environments and low temperatures (e.g., –20°C) are recommended to prevent hydrolysis of the Boc protecting group. Researchers should validate purity via HPLC or mass spectrometry before use .
Q. What are the standard synthetic routes for BOC-DL-Phenylalanine, and how is purification achieved?
The synthesis typically involves Boc protection of DL-phenylalanine using di-tert-butyl dicarbonate under basic conditions (e.g., aqueous sodium bicarbonate). Methyl ester derivatives are formed via esterification with methanol and catalytic acid. Purification is achieved through recrystallization (solvents like ethyl acetate/hexane) or column chromatography. Melting point analysis and NMR spectroscopy are critical for confirming structural integrity post-synthesis .
Q. Which analytical techniques are essential for verifying the identity of BOC-DL-Phenylalanine in a research setting?
Thin-layer chromatography (TLC) with UV visualization is a preliminary method for monitoring reaction progress. For definitive identification, researchers should combine Fourier-transform infrared spectroscopy (FTIR) to confirm the Boc group (C=O stretch at ~1680 cm⁻¹) and nuclear magnetic resonance (NMR) spectroscopy to resolve stereochemical and backbone proton environments. High-resolution mass spectrometry (HRMS) provides molecular weight validation .
Advanced Research Questions
Q. How can researchers design stability studies for BOC-DL-Phenylalanine under varying experimental conditions?
Stability studies should employ accelerated degradation protocols: expose the compound to elevated temperatures (40–60°C), humidity (75% RH), and acidic/basic buffers (pH 2–10). Monitor degradation kinetics using HPLC to quantify intact compound loss and LC-MS to identify byproducts (e.g., deprotected phenylalanine). Experimental controls (e.g., inert atmosphere vs. ambient) are critical to isolate degradation pathways .
Q. What methodologies resolve contradictions in spectroscopic data during structural characterization?
Contradictions in NMR or X-ray crystallography data may arise from stereochemical impurities or polymorphism. Researchers should cross-validate results using multiple techniques:
Q. How does BOC-DL-Phenylalanine compare to other N-protected amino acids in solid-phase peptide synthesis (SPPS)?
The Boc group offers advantages in acid-labile protection strategies, enabling orthogonal deprotection with trifluoroacetic acid (TFA). Comparative studies with Fmoc-protected analogs should evaluate coupling efficiency (via ninhydrin tests), steric effects on reaction rates, and compatibility with resin linkers. Researchers must optimize solvent systems (e.g., DMF or DCM) and coupling reagents (e.g., HBTU/DIPEA) for specific applications .
Q. What experimental frameworks support the study of BOC-DL-Phenylalanine’s role in non-ribosomal peptide synthetase (NRPS) systems?
To investigate enzymatic incorporation, design in vitro assays with purified NRPS modules, ATP, and Mg²⁺. Monitor substrate activation via ATP-PPi exchange assays and track peptide elongation using radiolabeled amino acids (e.g., ¹⁴C-BOC-DL-Phenylalanine). Competitive inhibition studies with non-hydrolyzable analogs (e.g., adenylate mimics) can elucidate binding specificity .
Methodological Considerations
- Data Interpretation : Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to align research questions with project goals .
- Literature Review : Leverage Boolean search strategies (e.g., "(BOC-DL-Phenylalanine) AND (synthesis OR stability)") in databases like PubMed and SciFinder to identify gaps .
- Ethical Compliance : For studies involving biological systems, ensure protocols adhere to institutional review boards (IRBs) and declare compound handling risks (e.g., hydrochloride salt toxicity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
